molecular formula C15H18F3N3O4S B14012529 Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- CAS No. 64876-93-3

Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro-

Cat. No.: B14012529
CAS No.: 64876-93-3
M. Wt: 393.4 g/mol
InChI Key: KUMUPBLMKIPQAJ-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- is a complex organic compound belonging to the class of acetamides This compound is characterized by the presence of an acetamide group linked to a phenyl ring substituted with an aminosulfonyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- involves several steps. One common method involves the reaction of 4-aminobenzenesulfonamide with a suitable acylating agent to introduce the acetamide group. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like triethylamine. The industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to meet the demand for large quantities.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the aminosulfonyl group makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.

    Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The pathways involved in its action can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar compounds to Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- include:

    N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide: This compound shares a similar structure but lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide: This compound has a similar core structure but different substituents, leading to variations in its properties and applications.

The uniqueness of Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

64876-93-3

Molecular Formula

C15H18F3N3O4S

Molecular Weight

393.4 g/mol

IUPAC Name

N-cyclopentyl-2,2,2-trifluoro-N-[2-oxo-2-(4-sulfamoylanilino)ethyl]acetamide

InChI

InChI=1S/C15H18F3N3O4S/c16-15(17,18)14(23)21(11-3-1-2-4-11)9-13(22)20-10-5-7-12(8-6-10)26(19,24)25/h5-8,11H,1-4,9H2,(H,20,22)(H2,19,24,25)

InChI Key

KUMUPBLMKIPQAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(=O)C(F)(F)F

Origin of Product

United States

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